molecular formula C22H17ClN2O3 B11610747 2-(4-chlorophenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(4-chlorophenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B11610747
M. Wt: 392.8 g/mol
InChI Key: WZPAHTWXFUVLJA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-6-morpholino-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-6-morpholino-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with a suitable amine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and pressures to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product. Green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-6-morpholino-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-(4-chlorophenyl)-6-morpholino-1H-benzo[de]isoquinoline-1,3(2H)-dione exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-6-morpholino-1H-benzo[de]isoquinoline-1,3(2H)-dione stands out due to its unique combination of a chlorophenyl group and a morpholino group attached to the isoquinoline core. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C22H17ClN2O3

Molecular Weight

392.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-6-morpholin-4-ylbenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C22H17ClN2O3/c23-14-4-6-15(7-5-14)25-21(26)17-3-1-2-16-19(24-10-12-28-13-11-24)9-8-18(20(16)17)22(25)27/h1-9H,10-13H2

InChI Key

WZPAHTWXFUVLJA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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